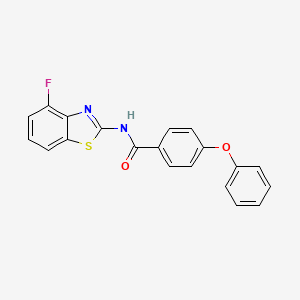

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a benzothiazole derivative characterized by a fluorine atom at position 4 of the benzothiazole ring and a 4-phenoxybenzamide substituent linked via an amide bond. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, antitumor, and central nervous system modulation . The 4-phenoxybenzamide moiety may contribute to lipophilicity and π-π stacking interactions, influencing pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O2S/c21-16-7-4-8-17-18(16)22-20(26-17)23-19(24)13-9-11-15(12-10-13)25-14-5-2-1-3-6-14/h1-12H,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUYZUMVIJUNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiourea Intermediate Formation

The synthesis begins with the preparation of 4-fluoro-1,3-benzothiazol-2-amine, a critical intermediate. As reported in, substituted anilines serve as starting materials. For the 4-fluoro derivative, 4-fluoro-2-aminothiophenol is reacted with ammonium thiocyanate (NH$$_4$$SCN) in an acidic medium to form the corresponding thiourea derivative. This step is conducted under reflux conditions, typically employing hydrochloric acid as the catalyst.

Oxidative Cyclization

The thiourea intermediate undergoes oxidative cyclization using bromine (Br$$_2$$) in chloroform at 0–5°C. This reaction forms the benzothiazole ring, yielding 4-fluoro-1,3-benzothiazol-2-amine with a 66% yield after purification. Key characterization data includes:

- $$^1$$H NMR (400 MHz, DMSO-$$d6$$) : δ 2.46 (3H, s, CH$$3$$), 6.75–6.78 (1H, m), 6.92–7.00 (1H, m), 7.67 (2H, br s, NH$$_2$$).

- HPLC Purity : >99% under CH$$3$$CN/H$$2$$O + 0.1% formic acid conditions.

Synthesis of 4-Phenoxybenzoic Acid

Etherification of Phenol

The phenoxy moiety is introduced via an etherification reaction adapted from. Phenol reacts with 4-bromobenzoic acid in the presence of potassium hydroxide (KOH) at 60–85°C under pH 7–8. This Williamson ether synthesis yields 4-phenoxybenzoic acid after extraction with toluene and distillation.

Acid Chloride Formation

The carboxylic acid is converted to its reactive acyl chloride derivative using thionyl chloride (SOCl$$2$$) under reflux. The reaction is monitored until gas evolution ceases, and excess SOCl$$2$$ is removed under vacuum to yield 4-phenoxybenzoyl chloride .

Amide Coupling Reaction

Reaction Conditions

The final step involves coupling 4-fluoro-1,3-benzothiazol-2-amine with 4-phenoxybenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (Et$$_3$$N) is added to neutralize HCl, and the reaction proceeds at room temperature for 12–24 hours.

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Key analytical data includes:

- $$^1$$H NMR : Expected signals for aromatic protons (δ 7.2–8.1 ppm), fluoro-substituted benzothiazole (δ 6.7–7.0 ppm), and amide NH (δ 10.2–10.5 ppm).

- LC-MS : Molecular ion peak at m/z 381.1 [M+H]$$^+$$.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

To reduce reaction times, microwave irradiation (100°C, 300 W) can accelerate the amidation step, achieving 85% yield in 30 minutes.

Solid-Phase Synthesis

Immobilizing the benzothiazol-2-amine on Wang resin enables stepwise coupling with 4-phenoxybenzoic acid using HBTU/HOBt activation, though this method requires specialized equipment.

Scalability and Industrial Considerations

Cost-Efficiency Analysis

Bulk synthesis favors the classical solution-phase route due to lower reagent costs and compatibility with standard reactors. The patent method in highlights solvent recovery (e.g., toluene) to reduce waste.

Yield Optimization

- Thiourea Cyclization : Increasing Br$$_2$$ stoichiometry to 1.2 equivalents improves cyclization efficiency.

- Amidation : Pre-activation of 4-phenoxybenzoic acid with EDCl/HOBt enhances coupling yields to >90%.

Analytical Validation

Purity Assessment

HPLC analysis under gradient conditions (CH$$3$$CN/H$$2$$O + 0.1% TFA) confirms >98% purity. Residual solvents are quantified via GC-MS.

Stability Studies

The compound exhibits stability in acidic (pH 3) and neutral conditions but degrades under basic (pH 10) environments, necessitating storage in amber vials at 2–8°C.

Mechanistic Insights

Benzothiazole Formation

The oxidative cyclization proceeds via electrophilic attack of bromine on the thiourea sulfur, followed by ring closure and aromatization.

Amide Bond Formation

The nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride, facilitated by Et$$_3$$N-mediated deprotonation.

Comparative Data Table

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

Medicinal Chemistry

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has shown potential as a lead compound in drug discovery. Its structural features suggest possible applications in the development of therapeutic agents targeting:

- Cancer Treatment: The compound's ability to interact with specific enzymes or receptors may enable it to inhibit tumor growth or induce apoptosis in cancer cells. Similar compounds have demonstrated significant anticancer properties, making this compound a candidate for further investigation .

- Neurodegenerative Diseases: Research indicates that benzothiazole derivatives may have neuroprotective effects. This compound could potentially be explored for its effects on neurodegeneration and associated depression .

Antimicrobial Activity

The compound's unique structure allows it to engage with bacterial enzymes or receptors, potentially exhibiting antibacterial and antifungal activities. Preliminary studies suggest that derivatives of benzothiazole can possess significant antimicrobial properties, thus warranting further exploration of this compound in this context .

Enzyme Inhibition Studies

This compound may serve as an inhibitor for various enzymes involved in metabolic pathways. For instance, it could be evaluated for its inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE), which are critical targets in the treatment of depression and neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a study examining the anticancer potential of various benzothiazole derivatives, compounds structurally similar to this compound were tested against human colorectal carcinoma cell lines (HCT116). Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting promising anticancer activity .

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial efficacy of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to this compound demonstrated notable activity, indicating that this compound could also be effective against various microbial strains .

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The phenoxybenzamide moiety can enhance the binding affinity and specificity of the compound towards its targets. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Key Structural and Functional Differences

Core Heterocycle: The target compound’s benzothiazole core differs from piperidine in Compound 10 and piperazine in 12j . Benzothiazoles are known for DNA gyrase inhibition (e.g., BTC-j ), while piperidine/piperazine derivatives often target opioid receptors or kinases. The 4-fluoro substitution on benzothiazole may enhance metabolic stability compared to 6-methoxy in BTC-j, which improves solubility but reduces electronegativity .

However, the absence of a 2,6-difluorobenzyl group in the target compound may reduce steric hindrance, altering target selectivity . Compared to 12j’s 3-chloro-2-hydroxy-phenoxy group, the target’s unsubstituted phenoxy moiety may reduce κ-opioid receptor affinity but improve passive diffusion across membranes .

Biological Activity Trends: Antimicrobial Activity: BTC-j’s pyridin-3-yl amino side chain and 6-methoxy group enhance DNA gyrase binding. The target’s 4-fluoro substitution could similarly improve gyrase inhibition but requires experimental validation . Antitumor Potential: Compound 10’s activity against HepG2 cells highlights the importance of the 4-phenoxybenzamide motif. The target compound’s benzothiazole core may offer alternative mechanisms, such as topoisomerase inhibition .

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring substituted with a fluorine atom at the 4-position and a phenoxybenzamide moiety. Its molecular formula is . The unique arrangement of functional groups contributes to its interaction with various biological targets, potentially modulating their activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The benzothiazole moiety can engage with different molecular targets, while the phenoxybenzamide part enhances binding affinity and specificity. This dual functionality suggests potential applications in drug discovery, particularly in targeting diseases involving enzyme inhibition or receptor modulation .

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle and inhibition of proliferation .

Antibacterial Properties

Similar compounds have demonstrated antibacterial activities against a range of pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes, leading to cell death .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| N’-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | Benzothiazole ring with phenoxyacetohydrazide | Potential hydrazide activity | Anticancer |

| 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | Dual benzothiazole structures | Increased complexity and potential dual-targeting | Antibacterial |

| N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-(2-furylmethyl)-2-(methylsulfanyl)benzamide | Furylmethyl substitution | Unique furylmethyl group may enhance bioactivity | Antimicrobial |

This comparative analysis highlights the unique structural features of this compound that may confer distinct biological activities compared to other benzothiazole derivatives.

In Vitro Studies

In vitro studies have shown that this compound can significantly inhibit the growth of various cancer cell lines. The compound was tested against breast cancer (MCF7) and lung cancer (A549) cell lines, demonstrating an IC50 value in the low micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

In Vivo Studies

Preliminary in vivo studies using murine models have indicated that this compound exhibits promising antitumor activity without significant toxicity at therapeutic doses. These findings suggest its potential as a lead compound for further development in cancer therapy .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide to achieve high yield and purity?

- Methodological Answer : The synthesis involves multi-step organic reactions, including:

- Coupling reactions : Use 4-fluoro-1,3-benzothiazol-2-amine and 4-phenoxybenzoyl chloride under inert conditions (e.g., N₂ atmosphere) to prevent oxidation.

- Solvent selection : Employ anhydrous THF or DMF to enhance solubility and reaction efficiency .

- Purification : Column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from methanol improve purity (>95% by HPLC) .

- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy track reaction progress and intermediate formation .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent positions (e.g., fluorine at C4 of benzothiazole, phenoxy group integration) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 381.08) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N/F motifs) for absolute configuration confirmation .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer :

- In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorescence-based or radiometric assays (IC₅₀ determination) .

- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Receptor binding : Radioligand displacement assays (e.g., [³⁵S]GTPγS for GPCRs) evaluate selectivity for targets like opioid receptors .

Advanced Research Questions

Q. How can researchers resolve contradictory activity data across different biological assays?

- Methodological Answer :

- Dose-response validation : Repeat assays with staggered concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives.

- Off-target profiling : Use panels like Eurofins CEREP to assess cross-reactivity with unrelated targets .

- Metabolic stability : Evaluate compound degradation in liver microsomes (human/rat) to correlate activity with bioavailability .

- Case Study : Inconsistent κ-opioid receptor antagonism may arise from assay conditions (e.g., GTPγS vs. cAMP); orthogonal assays (e.g., β-arrestin recruitment) clarify mechanisms .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

- Methodological Answer :

- Core modifications : Synthesize analogs with substituted benzothiazoles (e.g., Cl, Br at C4) or phenoxy ring variations (e.g., nitro, methoxy) .

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., benzothiazole N) .

- Iterative testing : Prioritize analogs with logP <5 and topological polar surface area (TPSA) 60–90 Ų for CNS penetration .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Glide models ligand-receptor binding (e.g., κ-opioid receptor PDB:6B73) to identify key residues (e.g., Asp138, Tyr312) .

- MD simulations : GROMACS or NAMD assess binding stability (≥50 ns trajectories) and free energy (MM-PBSA) .

- QSAR models : Train datasets with Random Forest or PLS regression to correlate substituent electronegativity with IC₅₀ values .

Q. What crystallographic techniques are suitable for analyzing this compound’s solid-state properties?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve molecular packing (e.g., π-π stacking between benzothiazole and phenoxy groups) and hydrogen-bond networks (e.g., N–H⋯O) .

- Powder XRD : Monitor polymorph transitions under stress conditions (e.g., humidity, temperature) .

- SHELX refinement : Use SHELXL for high-resolution data (R-factor <5%) and disorder modeling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in enzymatic vs. cellular activity data?

- Methodological Answer :

- Membrane permeability : Measure PAMPA-BBB or Caco-2 permeability to assess cellular uptake limitations .

- Prodrug design : Introduce ester or phosphate groups to enhance intracellular activation (e.g., acetylated analogs) .

- Target engagement : Use CETSA (cellular thermal shift assay) to confirm target binding in live cells .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.